![molecular formula C11H9ClN2O2 B13721242 (4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13721242.png)
(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE is a synthetic organic compound characterized by its unique structure, which includes a chloromethyl group, a methylene bridge linked to a methylpyridinyl group, and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE typically involves a multi-step process:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.
Attachment of the Methylpyridinyl Group: The methylpyridinyl group is attached through a condensation reaction with a suitable aldehyde or ketone precursor.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring or the pyridinyl group, potentially yielding various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced isoxazole or pyridinyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
作用機序
The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites, thereby influencing the activity of the target molecules.
類似化合物との比較
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Deoxycorticosterone-like Compounds: Synthetic compounds with biological activity similar to deoxycorticosterone.
Uniqueness:
Structural Uniqueness: The combination of the isoxazole ring, chloromethyl group, and methylpyridinyl group provides unique chemical properties.
Functional Uniqueness:
This detailed article provides a comprehensive overview of (4E)-3-(CHLOROMETHYL)-4-[(6-METHYLPYRIDIN-2-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
(4E)-3-(chloromethyl)-4-[(6-methylpyridin-2-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-3-2-4-8(13-7)5-9-10(6-12)14-16-11(9)15/h2-5H,6H2,1H3/b9-5+ |
InChIキー |
WUSQFNASQZRRHX-WEVVVXLNSA-N |
異性体SMILES |
CC1=NC(=CC=C1)/C=C/2\C(=NOC2=O)CCl |
正規SMILES |
CC1=NC(=CC=C1)C=C2C(=NOC2=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
![Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13721167.png)
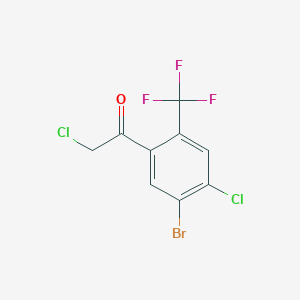
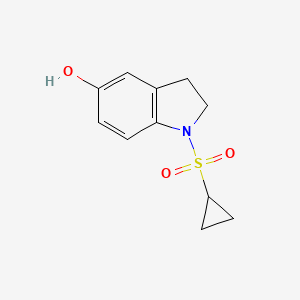

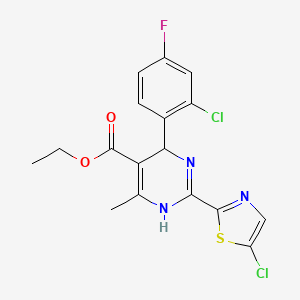

![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B13721201.png)
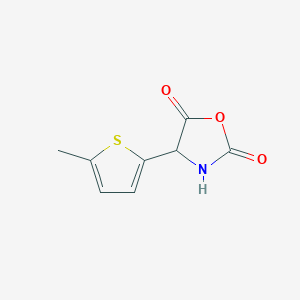
![(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B13721209.png)
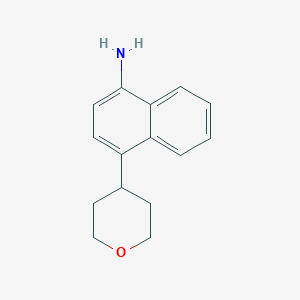
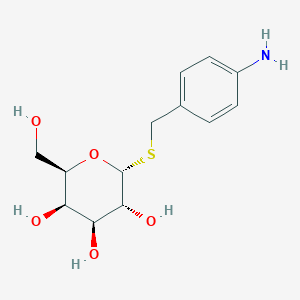
![Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide](/img/structure/B13721224.png)
![tert-butyl (2R)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B13721229.png)
